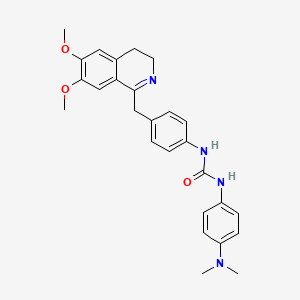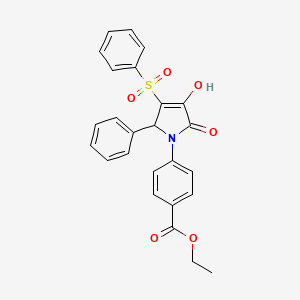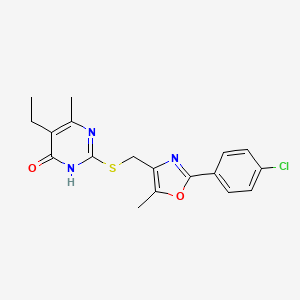![molecular formula C28H29N3O6 B2769502 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 899921-85-8](/img/structure/B2769502.png)
2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C28H29N3O6 and its molecular weight is 503.555. The purity is usually 95%.
BenchChem offers high-quality 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride serves as a crucial intermediate in pharmaceutical synthesis. It plays a role in the production of other compounds used in drug development and formulation .
- Researchers utilize this compound to create novel derivatives. For instance, it can react with ketones or aldehydes to yield 5,6-disubstituted 2,4-dioxo-1,2,3,4-tetrahydropyrrolo [2,3-d]pyrimidine derivatives, which may have interesting biological properties .
- Investigating the antibacterial and antifungal potential of derivatives derived from this compound could lead to new therapeutic agents. Researchers explore its efficacy against various pathogens .
Pharmaceutical Intermediates
Chemical Synthesis
Antimicrobial Studies
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3,4,5-trimethoxyaniline with ethyl acetoacetate to form 3-(3,4,5-trimethoxyphenyl)-3-oxopropanenitrile, which is then reacted with anthranilic acid to form 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide.", "Starting Materials": [ "3,4,5-trimethoxyaniline", "ethyl acetoacetate", "anthranilic acid", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Dissolve 3,4,5-trimethoxyaniline (1.0 eq) in ethanol and add sodium ethoxide (1.2 eq). Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate (1.1 eq) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add acetic anhydride (1.2 eq) to the reaction mixture and heat to reflux for 2 hours.", "Step 4: Cool the reaction mixture to room temperature and add water. Extract the product with ethyl acetate and dry over magnesium sulfate.", "Step 5: Dissolve the product in acetic acid and add anthranilic acid (1.1 eq) and sulfuric acid (catalytic). Heat the mixture to reflux for 2 hours.", "Step 6: Cool the reaction mixture to room temperature and add sodium bicarbonate until the pH is neutral. Extract the product with ethyl acetate and dry over magnesium sulfate.", "Step 7: Purify the product by column chromatography using ethyl acetate as the eluent.", "Step 8: Recrystallize the product from ethanol to obtain the final compound." ] } | |
CAS-Nummer |
899921-85-8 |
Produktname |
2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide |
Molekularformel |
C28H29N3O6 |
Molekulargewicht |
503.555 |
IUPAC-Name |
2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C28H29N3O6/c1-6-29(19-11-9-10-18(2)14-19)25(32)17-30-22-13-8-7-12-21(22)27(33)31(28(30)34)20-15-23(35-3)26(37-5)24(16-20)36-4/h7-16H,6,17H2,1-5H3 |
InChI-Schlüssel |
MVVVISCCCDBRBZ-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C(=C4)OC)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2769423.png)
![2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2769427.png)
![methyl 4-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2769431.png)

![(Butan-2-yl)[(1,2,3-thiadiazol-4-yl)methyl]amine](/img/structure/B2769433.png)

![5-Chlorofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2769438.png)
![N-(3,4-dichlorophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2769439.png)
![2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2769440.png)
![1-O-Tert-butyl 3-O-ethyl (3R,4S)-4-[(5-aminopyridin-2-yl)amino]piperidine-1,3-dicarboxylate](/img/structure/B2769441.png)
